molecular formula C9H9Cl2NO B1294628 2,2-dichloro-N-(4-methylphenyl)acetamide CAS No. 2842-11-7

2,2-dichloro-N-(4-methylphenyl)acetamide

Cat. No.: B1294628
CAS No.: 2842-11-7
M. Wt: 218.08 g/mol
InChI Key: RPIGRQVPOZXDDV-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(4-methylphenyl)acetamide: is a chemical compound with the molecular formula C9H9Cl2NO . It is a derivative of p-acetotoluidide, where two chlorine atoms are substituted at the 2,2 positions. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-N-(4-methylphenyl)acetamide typically involves the chlorination of p-acetotoluidide. One common method is the use of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as a chlorinating agent. The reaction is carried out in the presence of a catalyst such as silica gel and a solvent like methanol. The mixture is heated under reflux conditions for about an hour to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2-dichloro-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the acetyl group to an amine.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or dechlorinated products.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,2-dichloro-N-(4-methylphenyl)acetamide is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Used in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

    p-Acetotoluidide: The parent compound without chlorine substitutions.

    2,3’-Dichloro-p-acetotoluidide: A similar compound with chlorine substitutions at different positions.

    Alpha-hydroxyimino-p-acetotoluidide: A derivative with an additional hydroxyimino group.

Uniqueness: 2,2-dichloro-N-(4-methylphenyl)acetamide is unique due to its specific chlorine substitutions, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .

Properties

IUPAC Name

2,2-dichloro-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6-2-4-7(5-3-6)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIGRQVPOZXDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182631
Record name p-Acetotoluidide, 2,2-dichloro-
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Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2842-11-7
Record name 2,2-Dichloro-N-(4-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2842-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Acetotoluidide, 2,2-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002842117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dichloro-p-acetotoluidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15837
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Record name p-Acetotoluidide, 2,2-dichloro-
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Record name 2,2-DICHLORO-N-P-TOLYL-ACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can be inferred about the structure of 2,2-Dichloro-N-(4-methylphenyl)acetamide from the provided research?

A1: The research states that the structure of 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide resembles other acetanilides, including 2,2-dichloro-N-phenylacetamide, 2,2-dichloro-N-(2-methylphenyl)acetamide, 2,2-dichloro-N-(3-methylphenyl)acetamide, this compound, and N-(3,5-dimethylphenyl)acetamide, with similar bond parameters []. This suggests that this compound likely shares a similar core structure with these compounds, featuring a benzene ring substituted with a methyl group at the para position and an acetamide group with two chlorine atoms at the alpha carbon.

Q2: Can we expect this compound to exhibit hydrogen bonding similar to the compound described in the research?

A2: The research mentions that the molecules in 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide are linked into infinite chains through N—H⋯O and C—H⋯O hydrogen bonding []. Given the structural similarities, it's plausible that this compound might also exhibit similar hydrogen bonding patterns, but further research would be needed to confirm this.

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